N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide
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Overview
Description
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide is a complex organic compound with a unique structure that includes a piperidine ring, phenylethyl group, and propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the Paal–Knorr reaction, where a 1,4-diketone is condensed with an amine to form the piperidine ring . The phenylethyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the propenamide moiety is added via an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly catalysts to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce double bonds or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to fully saturated compounds.
Scientific Research Applications
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic or anti-inflammatory agent due to its structural similarity to known pharmacologically active compounds.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to analgesic or other pharmacological effects . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-N-(2-phenylethyl)pyrrole
- N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-((4-methoxyphenyl)amino)propanamide
Uniqueness
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide is unique due to its specific combination of functional groups and its potential pharmacological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
123039-62-3 |
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Molecular Formula |
C25H32N2O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-2-methyl-N-phenylprop-2-enamide |
InChI |
InChI=1S/C25H32N2O/c1-19(2)25(28)27(23-13-9-6-10-14-23)24-17-21(4)26(18-20(24)3)16-15-22-11-7-5-8-12-22/h5-14,20-21,24H,1,15-18H2,2-4H3 |
InChI Key |
HYEDMAZUCWAQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C(=C)C |
Origin of Product |
United States |
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